saponinas triterpênicas

Triterpene saponins are a class of triterpenoid compounds characterized by their unique structure, containing a furostane or spirostane skeleton with a glycosidic linkage. These natural products are widely distributed in various plants and possess diverse biological activities. They are known for their potential health benefits such as antioxidant, anti-inflammatory, and hepatoprotective properties.

Structurally, triterpene saponins typically consist of a triterpenoid aglycone linked to one or more sugar moieties through the 3- or 28-carbon position. The aglycones exhibit structural diversity, with common types including oleanolic acid and ursolic acid derivatives.

In pharmaceutical applications, triterpene saponins have garnered significant attention due to their pharmacological activities. They are used in herbal medicine formulations, nutraceuticals, and as potential candidates for drug development targeting various diseases. Research indicates that these compounds may exert therapeutic effects through multiple mechanisms, including modulation of enzyme activity, alteration of cellular signaling pathways, and interaction with specific receptors.

Due to their unique chemical structure and biological activities, triterpene saponins continue to be an area of interest in both fundamental research and applied studies in the field of natural product chemistry.

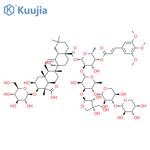

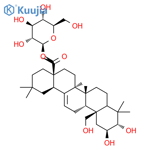

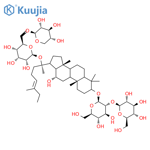

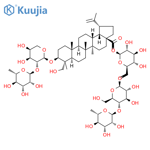

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

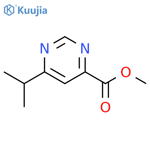

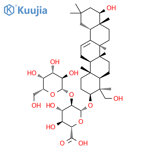

|

Polygalasaponin XXXI | 79103-90-5 | C75H112O36 |

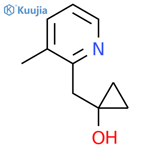

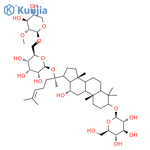

|

Ziyuglycoside I | 35286-58-9 | C41H66O13 |

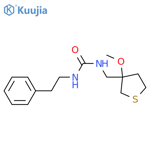

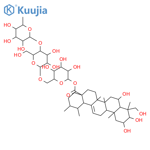

|

chikusetsusaponine-V methyl ester | 34291-22-0 | C49H78O19 |

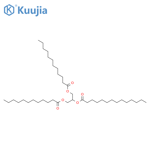

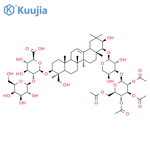

|

Soyasaponin III | 55304-02-4 | C42H68O14 |

|

Gynosaponin I | 1207861-69-5 | C42H72O12 |

|

Madecassoside | 34540-22-2 | C48H78O20 |

|

Acetylsoyasaponin A2 | 117230-32-7 | C61H94O28 |

|

Arjunetin | 31297-79-7 | C36H58O10 |

|

ginsenoside rb3 | 68406-26-8 | C53H90O22 |

|

Pulchinenoside C | 129741-57-7 | C59H96O26 |

Literatura Relacionada

-

Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

Fornecedores recomendados

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados